

# Application Note: Catalytic Strategies for the Synthesis of Fluorinated Azepane Derivatives

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## Compound of Interest

Compound Name: 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane

CAS No.: 910443-00-4

Cat. No.: B3434400

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## Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold in medicinal chemistry, serving as a core pharmacophore in analgesics, kinase inhibitors, and antagonists for various CNS receptors. However, the introduction of fluorine—a critical modification for modulating lipophilicity (

), metabolic stability, and hERG channel avoidance—into these medium-sized rings presents significant synthetic challenges due to entropic constraints and transannular interactions.

This Application Note details two distinct catalytic workflows for accessing fluorinated azepanes:

- De Novo Construction: Ring-Closing Metathesis (RCM) utilizing Ruthenium alkylidene catalysts.
- Late-Stage Functionalization: Photoredox-catalyzed C(sp<sup>3</sup>)–H fluorination using Tungstate photocatalysts.

## Strategic Context: The Medium-Ring Challenge

Synthesis of seven-membered rings is kinetically disfavored compared to five- or six-membered rings (Illuminati-Mandolini rule). The introduction of electron-withdrawing fluorine atoms further complicates this by altering the electronics of precursors or destabilizing transition states.

- **Why Fluorinate?** Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but with high electronegativity. In azepanes, strategic fluorination can lower the  
  
of the basic amine (reducing hERG liability) and block oxidative metabolism at susceptible C–H sites.
- **Catalytic Solutions:** Modern catalysis overcomes the entropic barrier of ring closure (RCM) or bypasses the need for cyclization entirely by functionalizing the pre-formed ring (Photoredox).

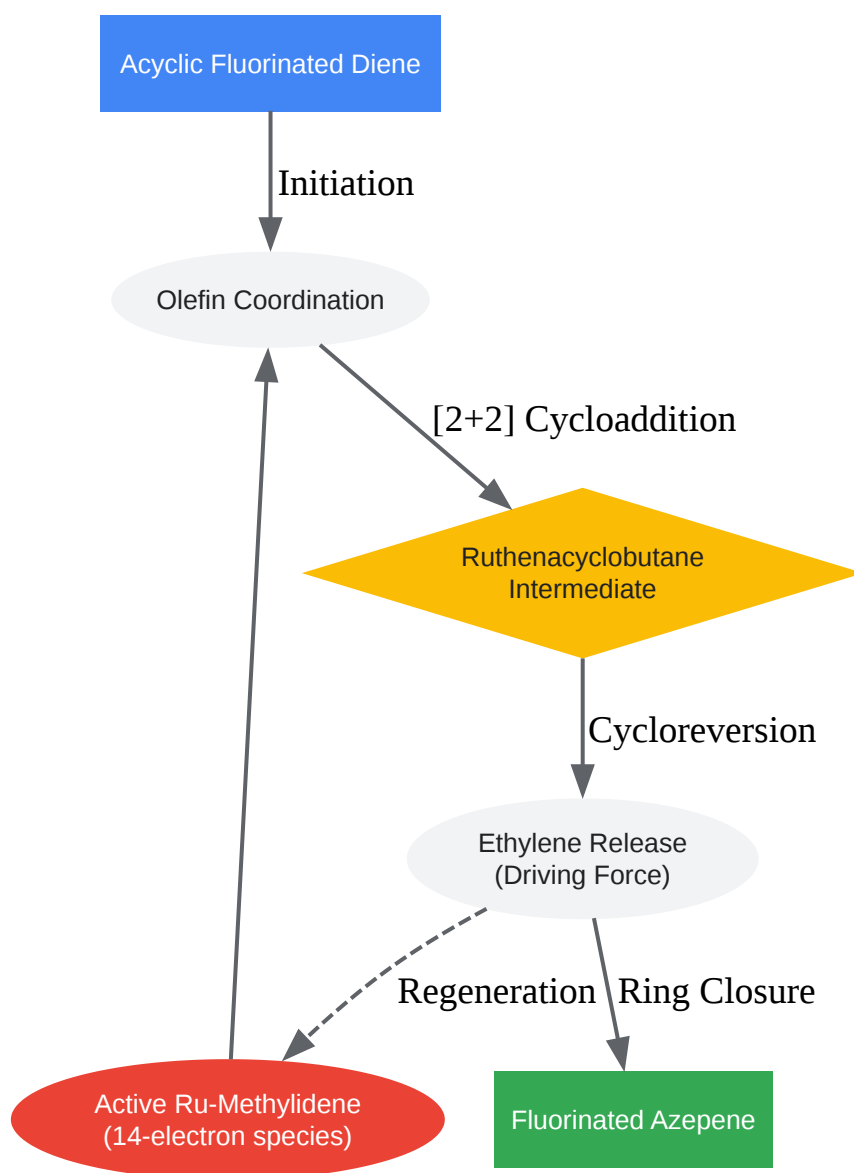
## Method A: De Novo Construction via Ring-Closing Metathesis (RCM)

### Principle & Mechanism

Ring-Closing Metathesis (RCM) is the most robust method for constructing the azepane core from acyclic diene precursors. For fluorinated derivatives, the fluorine atom is typically installed on the acyclic backbone (e.g., via allylation of fluorinated amino acids) rather than on the alkene terminus, to avoid deactivating the olefin toward the Ruthenium catalyst.

**Key Catalyst:** Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II). These N-heterocyclic carbene (NHC) complexes possess the thermal stability and functional group tolerance required for the high temperatures often needed to close seven-membered rings.

### Mechanistic Pathway (DOT Visualization)



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Figure 1: Catalytic cycle of Ring-Closing Metathesis. The release of volatile ethylene gas drives the equilibrium toward the formation of the entropically disfavored seven-membered ring.

## Experimental Protocol: RCM of Fluorinated Dienes

Scope: Synthesis of 5-fluoro-2,3,4,7-tetrahydro-1H-azepine derivatives.

Reagents:

- Substrate:

-Allyl-

-(2-fluoroallyl)-4-methylbenzenesulfonamide (or similar diene).

- Catalyst: Grubbs 2nd Gen (G-II) [Sigma-Aldrich #569747].
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).
- Additive: 1,4-Benzoquinone (optional, to suppress isomerization).

#### Step-by-Step Methodology:

- Pre-Treatment: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser. Cool under a stream of Argon.
- Dilution (Critical): Dissolve the fluorinated diene precursor (1.0 mmol) in anhydrous DCM to achieve a concentration of 0.005 M to 0.01 M.
  - Expert Insight: High dilution is non-negotiable for azepanes to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
- Degassing: Sparge the solution with Argon for 20 minutes. Oxygen poisons the Ruthenium carbene.
- Catalyst Addition: Add Grubbs II catalyst (2.5 – 5.0 mol%) in one portion as a solid or dissolved in a minimal amount of degassed DCM.
- Reaction: Heat to reflux (40 °C for DCM, 80-110 °C for Toluene) for 4–12 hours.
  - Monitoring: Monitor by TLC or LC-MS. If conversion stalls, add a second portion of catalyst (2.5 mol%).
- Work-up: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO, 5 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium species. Filter through a pad of Celite.[\[1\]](#)
- Purification: Concentrate the filtrate and purify via flash chromatography (SiO<sub>2</sub>, Hexanes/EtOAc).

Troubleshooting Table:

Observation	Probable Cause	Corrective Action
Incomplete Conversion	Ethylene stagnation	Sparge with Argon during reaction or perform in an open system (with bubbler) to remove ethylene.
Oligomer Formation	Concentration too high	Dilute reaction to 0.002 M. Add substrate slowly (syringe pump) to catalyst solution.
Isomerized Product	Ruthenium hydride formation	Add 10 mol% 1,4-benzoquinone to scavenge hydride species.

## Method B: Late-Stage Photoredox C(sp<sup>3</sup>)-H Fluorination

### Principle & Mechanism

Direct functionalization of the saturated azepane core is highly desirable for diversifying drug leads. This method utilizes Hydrogen Atom Transfer (HAT) photocatalysis.

Key Catalyst: Tetrabutylammonium Decatungstate (TBADT). Upon irradiation with blue light (390–420 nm), the excited tungstate species (

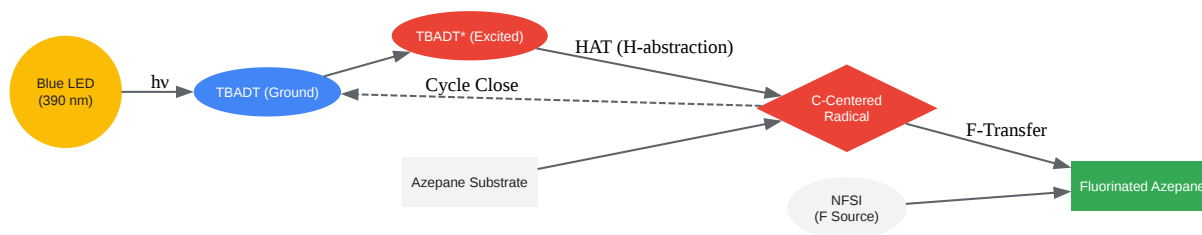
) abstracts a hydrogen atom from the azepane backbone (typically at positions

or

to the nitrogen, as

-positions are deactivated by protonation/acylation or sterics). The resulting carbon-centered radical intercepts a fluorine source (NFSI).

### Mechanistic Pathway (DOT Visualization)



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Figure 2: Decatungstate-catalyzed C–H fluorination cycle. The highly electrophilic excited state of TBADT selectively abstracts electron-rich C–H bonds.

## Experimental Protocol: C–H Fluorination

Scope: Direct fluorination of

-Boc-azepane.

Reagents:

- Substrate:

-Boc-azepane (1.0 equiv).

- Photocatalyst: TBADT [(Bu

N)

W

O

](2–5 mol%).

- Fluorine Source:

-Fluorobenzenesulfonimide (NFSI) (1.5 – 2.0 equiv).

- Solvent: Acetonitrile (MeCN) / Water (9:1) or pure MeCN.
- Light Source: 34W Blue LED Kessil Lamp or photoreactor equivalent.

#### Step-by-Step Methodology:

- Setup: In a borosilicate glass vial (quartz is preferred for UV transmission, but borosilicate works for 390nm+), combine

-Boc-azepane (0.5 mmol), NFSI (0.75 mmol), and TBADT (0.01 mmol).

- Solvent: Add degassed Acetonitrile (5 mL, 0.1 M).
- Inertion: Seal the vial and sparge with Nitrogen for 10 minutes.
  - Expert Insight: Oxygen is a potent quencher of the excited tungstate state and will shut down the HAT process.
- Irradiation: Place the vial 2–5 cm from the Blue LED source. Use a fan to maintain the reaction temperature at 25–30 °C. Stir vigorously.
- Duration: Irradiate for 16–24 hours.
- Work-up: Dilute with EtOAc, wash with saturated NaHCO<sub>3</sub> (to remove sulfonimide byproducts) and brine.
- Purification: The product is often a mixture of regioisomers (typically C3 and C4 fluorination). Separation requires careful HPLC or SFC (Supercritical Fluid Chromatography).

## Comparative Analysis of Methods

Feature	Method A: RCM	Method B: Photoredox C–H
Primary Utility	Constructing the ring from scratch.	Modifying an existing azepane scaffold.[1][2]
Regiocontrol	High. Determined by precursor synthesis.	Moderate. Governed by sterics/electronics.
Fluorine Source	Pre-installed (Allylic fluorides).	Electrophilic Reagent (NFSI/Selectfluor).
Scalability	High (Multi-gram).	Low to Medium (Photon penetration limits).
Key Limitation	Requires synthesis of complex linear diene.	Difficult separation of regioisomers.

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